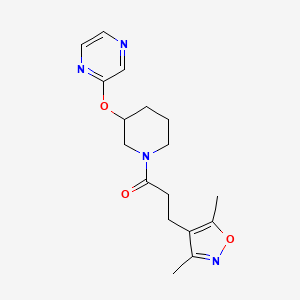

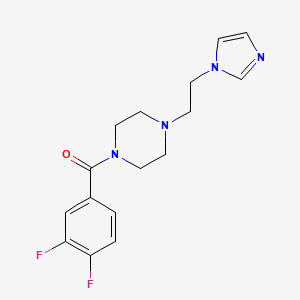

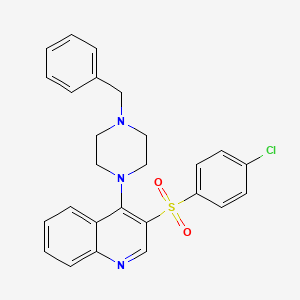

![molecular formula C17H15FN2O2 B2780731 5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031944-39-4](/img/structure/B2780731.png)

5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Reactions

Research in chemical synthesis involving benzodiazepine derivatives has led to the development of novel methodologies for creating these compounds. For instance, Filyakova et al. (2010) described the synthesis of 1,5-benzo[b]- and 1,5-naphtho[2,3-b]diazepines by reacting lithium 1,3-diketonates with 1,2-diaminobenzene and 2,3-diaminonaphthalene. This study highlights the versatility of benzodiazepine derivatives in synthetic chemistry, allowing for the generation of complex molecules under controlled conditions Filyakova, V. I., Boltacheva, N. S., Sevenard, D., & Charushina, V. N. (2010). Reactions of fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes and 2-aminobenzenethiol. Russian Chemical Bulletin, 59(9), 1791-1796..

Biological Activity

Benzodiazepine derivatives, including 5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, have been studied for their potential biological activities. Mashayekh et al. (2014) synthesized a series of benzodiazepine analogues and tested their binding affinity to the GABAA/benzodiazepine receptor complex. Among these compounds, one analogue showed high affinity and increased seizure threshold in an animal model, suggesting the therapeutic potential of these derivatives Mashayekh, S., Rahmanipour, N., Mahmoodi, B., Ahmadi, F., Motaharian, D., Shahhosseini, S., ... & Navidpour, L. (2014). Synthesis, receptor affinity and effect on pentylenetetrazole-induced seizure threshold of novel benzodiazepine analogues. Bioorganic & Medicinal Chemistry, 22(6), 1929-1937..

Material Science Applications

In material science, benzodiazepine derivatives are explored for their potential applications in corrosion inhibition. Laabaissi et al. (2021) synthesized organic compounds based on benzodiazepine derivatives and investigated their anti-corrosion properties for mild steel in acidic media. The study demonstrated that these compounds are effective corrosion inhibitors, suggesting their utility in protecting industrial materials Laabaissi, T., Rbaa, M., Benhiba, F., Rouifi, Z., Kumar, U. P., Bentiss, F., ... & Zarrouk, A. (2021). Insight into the corrosion inhibition of new benzodiazepine derivatives as highly efficient inhibitors for mild steel in 1 M HCl: Experimental and theoretical study. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 629, 127428..

作用機序

Benzodiazepines bind to “benzodiazepine receptors” located between alpha (α) and gamma (γ) subunits of GABA-A receptor/channel complexes . GABA needs to be present for benzodiazepine effects to be detectable . Benzodiazepines increase the frequency of the chloride ion channel opening, thereby increasing the inhibitory effect of GABA on neuronal excitability .

Safety and Hazards

特性

IUPAC Name |

5-(2-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYPRDHIWAJGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

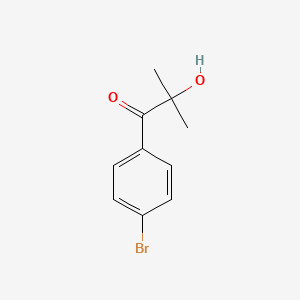

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)

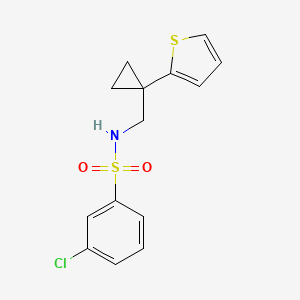

![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)

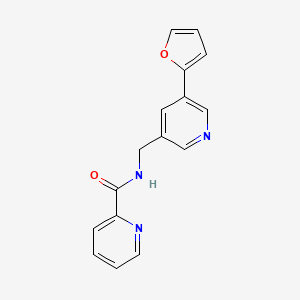

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)

![ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate](/img/structure/B2780671.png)